Propanediamide, 2,2-diethyl-N,N'-diphenyl-
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Overview
Description
Propanediamide, 2,2-diethyl-N,N’-diphenyl-: is an organic compound with the molecular formula C19H22N2O2 . It is characterized by the presence of two phenyl groups and two ethyl groups attached to a propanediamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propanediamide, 2,2-diethyl-N,N’-diphenyl- typically involves the reaction of diethyl malonate with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the desired product through nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Propanediamide, 2,2-diethyl-N,N’-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the phenyl or ethyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Propanediamide, 2,2-diethyl-N,N’-diphenyl- is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology and Medicine: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may also serve as a precursor for the synthesis of bioactive compounds .
Industry: In the industrial sector, Propanediamide, 2,2-diethyl-N,N’-diphenyl- is utilized in the production of specialty chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of Propanediamide, 2,2-diethyl-N,N’-diphenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- Propanediamide, 2,2-diethyl-N1,N3-dimethyl-
- Propanediamide, 2,2-diethyl-N,N,N’,N’-tetramethyl-
Comparison: Propanediamide, 2,2-diethyl-N,N’-diphenyl- is unique due to the presence of phenyl groups, which impart distinct chemical and physical properties compared to its dimethyl or tetramethyl counterparts.
Properties
CAS No. |
58655-60-0 |
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Molecular Formula |
C19H22N2O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2,2-diethyl-N,N'-diphenylpropanediamide |
InChI |
InChI=1S/C19H22N2O2/c1-3-19(4-2,17(22)20-15-11-7-5-8-12-15)18(23)21-16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
SRFGSEUDSAOIET-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)NC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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